2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid
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Overview
Description
2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid is a synthetic organic compound characterized by its unique dioxolane ring structure and the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid typically involves the reaction of 4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolane with acetic acid under controlled conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the acetic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups in the compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dioxolane ring structure may also play a role in stabilizing the compound’s interactions with enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
- 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]propanoic acid
- 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]butanoic acid
Comparison: Compared to its analogs, 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid exhibits unique properties due to the presence of the acetic acid moiety. This functional group enhances its solubility in aqueous media and may influence its reactivity and interaction with biological targets. The trifluoromethyl groups also contribute to its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F6O5 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C8H6F6O5/c1-5(2-3(15)16)4(17)18-6(19-5,7(9,10)11)8(12,13)14/h2H2,1H3,(H,15,16) |
InChI Key |
ORGYBIMMTJGXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(O1)(C(F)(F)F)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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